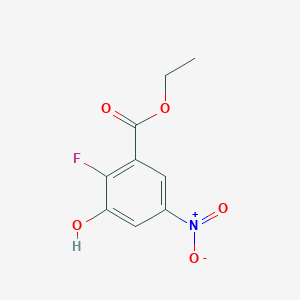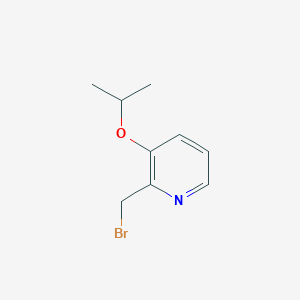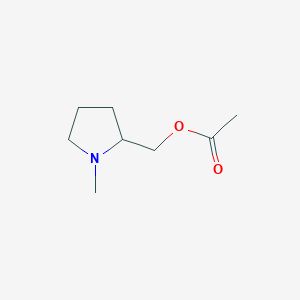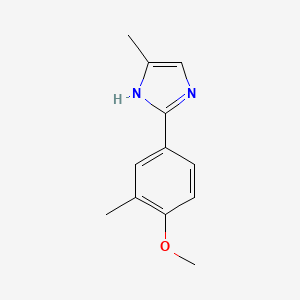
2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 4-methoxy-3-methylphenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with glyoxal and ammonium acetate in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the imidazole ring or the phenyl substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)-1H-imidazole: Lacks the methyl group on the phenyl ring.
2-(4-Methoxy-3-methylphenyl)-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.
2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-pyrazole: Features a pyrazole ring instead of an imidazole ring.
Uniqueness
2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methoxy and methyl groups on the phenyl ring, along with the imidazole ring, provides a distinct set of properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
2-(4-methoxy-3-methylphenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C12H14N2O/c1-8-6-10(4-5-11(8)15-3)12-13-7-9(2)14-12/h4-7H,1-3H3,(H,13,14) |
InChI-Schlüssel |
BCASGOSGUBJJAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NC=C(N2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole](/img/structure/B13667042.png)
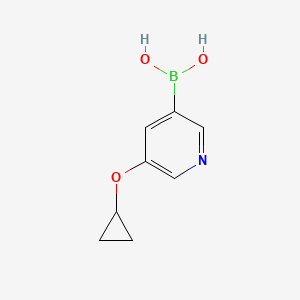
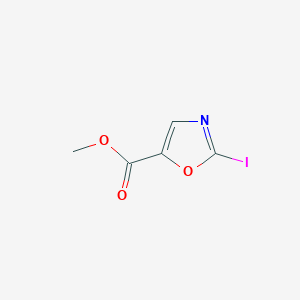

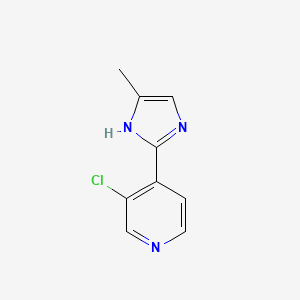
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride](/img/structure/B13667063.png)
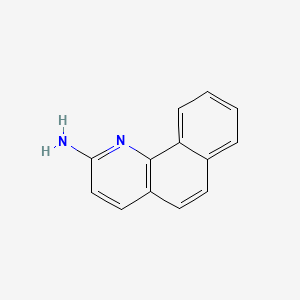
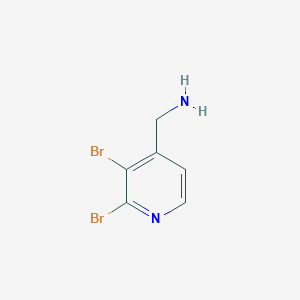
![8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667088.png)


